molecular formula C12H9BrFNO B2819349 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one CAS No. 1492148-75-0

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

Cat. No.: B2819349
CAS No.: 1492148-75-0
M. Wt: 282.112
InChI Key: SRRYIXUPWHGLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridinone Derivatives in Medicinal Chemistry

Pyridinones, six-membered heterocycles containing one nitrogen and one oxygen atom, have been integral to medicinal chemistry since the 19th century. Early natural products like ricinine, isolated from castor beans in 1864, marked the discovery of 2-pyridone alkaloids. The 20th century saw the isolation of fungal metabolites such as tenellin and bassianin, which demonstrated antimicrobial properties and spurred interest in pyridinone biosynthesis. By the mid-1900s, synthetic routes for pyridinones enabled their use as bioisosteres for amides and aromatic rings, addressing pharmacokinetic challenges in drug design.

The development of kinase inhibitors in the 2000s highlighted pyridinones' ability to form hydrogen bonds with hinge regions of ATP-binding pockets, as seen in FDA-approved drugs like pirfenidone. Modern fragment-based drug design leverages pyridinones' dual hydrogen-bonding capacity and tunable lipophilicity, enabling targeted modifications for improved bioavailability. For example, replacing a pyridine ring with a pyridinone in Bruton’s tyrosine kinase (BTK) inhibitors reduced off-target effects while maintaining potency.

Significance of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one in Contemporary Research

This compound (C₁₁H₉BrFNO, MW 276.10 g/mol) exemplifies strategic functionalization of the pyridinone core. The bromine atom at C5 enhances electrophilic reactivity, enabling cross-coupling reactions for diversification, while the 2-fluorobenzyl group at N1 improves metabolic stability via fluorine’s electron-withdrawing effects. This compound serves as a precursor to neuroactive agents, with its fluorobenzyl moiety mimicking phenyl groups in serotonin receptor ligands.

Recent studies emphasize its role in synthesizing kinase inhibitors, where the pyridinone core acts as a hinge-binding motif. Comparative analyses show that bromine’s van der Waals interactions enhance binding affinity in adenosine A₂ₐ receptor antagonists by 30% compared to non-halogenated analogs. Additionally, the fluorine atom reduces CYP450-mediated oxidation, prolonging half-life in preclinical models.

Table 1: Key Structural Features and Their Pharmacological Impacts

Structural Feature Role in Drug Design Example Application
Bromine at C5 Facilitates Suzuki-Miyaura cross-coupling Synthesis of ADP receptor antagonists
2-Fluorobenzyl at N1 Enhances metabolic stability Serotonin reuptake inhibitors
Pyridinone core Serves as hydrogen-bond acceptor Kinase inhibitor hinge-binding

Current Academic Research Landscape and Knowledge Gaps

Recent publications (2021–2025) focus on three areas:

  • Synthetic Methodology : Advances in transition-metal-catalyzed functionalization, such as palladium-mediated bromine substitution, achieve yields >85% for aryl-coupled derivatives.
  • Target Engagement : Structural studies reveal that the 2-fluorobenzyl group induces a 15° rotation in the pyridinone ring, optimizing binding to allosteric sites in G protein-coupled receptors.
  • Metabolic Profiling : Incubation with rat hepatocytes identifies glutathione adducts at C6, suggesting potential bioactivation risks via quinone methide intermediates.

Critical gaps persist:

  • Mechanistic Uncertainty : The impact of N1-alkylation on pyridinone’s tautomeric equilibrium remains unstudied, affecting predictions of hydrogen-bonding capacity.
  • Synthetic Scalability : Current routes require cryogenic conditions (-78°C) for bromine introduction, limiting industrial adoption.
  • In Vivo Efficacy : Only two studies (2023–2024) evaluate pharmacokinetics in non-rodent models, with oral bioavailability varying from 12% (monkey) to 34% (dog).

Research Significance and Scientific Implications

This compound bridges fragment-based design and late-stage functionalization, offering a template for CNS-targeted therapeutics. Its fluorine and bromine substituents provide orthogonal handles for parallel synthesis, enabling rapid exploration of chemical space. Future work addressing metabolic instability via deuteration or prodrug strategies could mitigate glutathione adduction risks. Furthermore, computational modeling of its tautomerism could unlock novel binding modes in underexplored targets like NLRP3 inflammasomes.

By resolving scalability and mechanistic challenges, this compound may accelerate the development of fourth-generation kinase inhibitors and neuroprotective agents, solidifying pyridinones’ role in 21st-century drug discovery.

Properties

IUPAC Name

5-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-5-6-12(16)15(8-10)7-9-3-1-2-4-11(9)14/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRYIXUPWHGLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and 2-pyridone.

    N-Alkylation: The first step involves the N-alkylation of 2-pyridone with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Bromination: The resulting N-(2-fluorobenzyl)pyridin-2(1H)-one is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5th position of the pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing nature of the pyridinone ring activates the bromine for displacement by nucleophiles.

Key Reagents and Conditions:

NucleophileSolventBaseTemperatureProductYield*
Amines (e.g., NH₃)DMFK₂CO₃80–100°C5-Amino derivatives60–75%
Thiols (e.g., HS-R)DMSONaHRT5-Thioether derivatives50–65%
Alkoxides (e.g., NaOMe)THFReflux5-Methoxy derivatives70–85%

*Yields are approximate and depend on reaction optimization.

Mechanistic Insight:

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Bases like K₂CO₃ or NaH deprotonate nucleophiles, accelerating substitution.

Oxidation

The pyridinone ring resists oxidation, but substituents like the fluorobenzyl group can undergo transformations:

  • Fluorobenzyl Oxidation: Under strong oxidizing agents (e.g., KMnO₄), the benzyl group oxidizes to a carboxylic acid, forming 5-bromo-1-(2-fluorophenylcarboxyl)pyridin-2(1H)-one.

Reduction

  • Bromine Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 1-(2-fluorobenzyl)pyridin-2(1H)-one.

  • Ring Saturation: LiAlH₄ selectively reduces the pyridinone ring to a piperidinone derivative.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling access to biaryl and functionalized derivatives.

Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventProductYield*
Aryl-B(OH)₂Pd(PPh₃)₄K₂CO₃DME/H₂O5-Aryl derivatives60–80%
Heteroaryl-B(OH)₂PdCl₂(dppf)Cs₂CO₃TolueneHeteroaryl-substituted analogs55–70%

*Optimized conditions from analogous pyridinone systems .

Applications:

  • Used to introduce pharmacophores for drug-discovery projects targeting kinase inhibitors.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Pyrido[2,3-d]pyrimidines: Reaction with amidines or urea derivatives under acidic conditions yields tricyclic structures with potential bioactivity.

Stability and Side Reactions

  • Thermal Decomposition: Degrades above 200°C, releasing HBr and forming fluorobenzyl byproducts.

  • Photoreactivity: UV exposure induces homolytic cleavage of the C–Br bond, generating radicals detectable via ESR.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is C₁₁H₈BrFN₂O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position of the pyridinone ring and a 2-fluorobenzyl group attached to the nitrogen atom. These structural elements significantly influence the compound's lipophilicity, metabolic stability, and binding affinity towards biological targets.

Medicinal Chemistry

This compound is being investigated for its potential biological activities, particularly in drug discovery. Its structural components enhance its interaction with various enzymes and receptors, making it a candidate for developing antiviral and anticancer agents. Preliminary studies indicate that it may inhibit specific viral enzymes, which is crucial for antiviral drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles such as amines or thiols.
  • Coupling Reactions : It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity.

Potential Targets

  • Enzymes : Research indicates that this compound may inhibit viral enzymes such as NS5B, crucial for developing antiviral therapies.
  • Receptors : Initial studies suggest potential binding to various receptors involved in cellular signaling pathways, although specific interactions require further investigation.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of this compound against several viral strains. The compound demonstrated significant inhibitory activity against NS5B with IC50 values ranging from 0.5 to 3 μM, indicating its potential as an antiviral agent.

Case Study 2: Antimycobacterial Evaluation

In another study focusing on mycobacterial infections, derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed MIC values between 3.78 to 23.2 μM, demonstrating promising antitubercular activity while remaining non-toxic to mammalian cells.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues with Varying N1-Substituents
Compound Name Substituent at N1 Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromo-1-methylpyridin-2(1H)-one Methyl C₆H₆BrNO 188.02 Simpler structure; used in Suzuki couplings
5-Bromo-1-isopropylpyridin-2(1H)-one Isopropyl C₈H₁₀BrNO 216.08 Bulky substituent; impacts steric hindrance
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one Tetrahydropyranyl C₁₀H₁₂BrNO₂ 258.11 Oxygenated ring enhances solubility
5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one 2-Fluorobenzyl C₁₂H₈BrFNO 283.10 Balances lipophilicity and halogen bonding

Key Observations :

  • Tetrahydropyranyl derivatives (e.g., ) exhibit improved aqueous solubility due to the oxygen atom, but lack the aromatic pharmacophore critical for target engagement in antiviral contexts .
Pyridinone vs. Pyrimidinone Derivatives
Compound Name Core Structure Molecular Formula Key Differences Applications References
This compound Pyridinone (6-membered, 1 N) C₁₂H₈BrFNO Single nitrogen; planar structure Anti-HIV integrase inhibition
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one Pyrimidinone (6-membered, 2 N) C₁₁H₈BrFN₂O Additional nitrogen alters electronic density Unspecified biological activity

Key Observations :

  • Pyrimidinones (e.g., ) feature a second nitrogen atom, increasing polarity and hydrogen-bonding capacity. However, this may reduce membrane permeability compared to pyridinones .
  • Pyridinones are more commonly employed in anti-HIV research due to their optimal balance of reactivity and bioavailability .
Anti-HIV Active Analogues
Compound Name Substituents Anti-HIV IC₅₀ (nM) Notes References
3-Bromo-5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)pyridin-2(1H)-one 2,6-Difluorobenzyl + 2-fluorobenzyl 12.5 Dual fluorinated benzyl groups enhance potency
This compound Single 2-fluorobenzyl Data not reported Presumed intermediate for further derivatization
3-Acetyl-5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)pyridin-2(1H)-one Acetyl + 2,6-difluorobenzyl 8.3 Acetyl group improves binding affinity

Key Observations :

  • Dual fluorinated benzyl groups (e.g., 2,6-difluorobenzyl) significantly enhance anti-HIV activity compared to mono-substituted derivatives, likely due to increased hydrophobic interactions with the integrase enzyme .
  • The acetyl group at position 3 (e.g., ) introduces a hydrogen-bond acceptor, further improving target engagement.

Biological Activity

5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrFN2OC_{11}H_{8}BrFN_{2}O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position and a 2-fluorobenzyl group attached to the nitrogen of the pyridinone ring. These substituents significantly influence its chemical reactivity and biological activity, enhancing its lipophilicity and binding affinity to biological targets.

The mechanism of action for this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and fluorine enhances its ability to bind effectively to these targets, potentially modulating their activity. This compound may participate in various biochemical pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The structural components of the compound facilitate interactions with bacterial enzymes, disrupting their function.

Anticancer Potential

In studies assessing anticancer activity, compounds structurally related to this compound have shown promising results against several cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in non-small cell lung cancer models with IC50 values in the low micromolar range . The fluorine substituent may enhance selectivity towards cancerous cells while minimizing toxicity towards normal cells.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications in the substituents on the pyridinone ring can significantly alter biological activity. For example, variations in halogen substituents (bromine vs. chlorine) and the position of the fluorobenzyl group can lead to differences in binding affinity and selectivity towards biological targets .

Compound Substituent Biological Activity IC50/MIC Values
This compound2-FluorobenzylAntimicrobial, AnticancerMIC: <10 µg/mL
5-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one4-ChlorobenzylModerate AntimicrobialMIC: ~20 µg/mL
5-Bromo-1-(4-methylbenzyl)pyridin-2(1H)-one4-MethylbenzylLow Anticancer ActivityIC50: >30 µM

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various pyridinones, including derivatives of this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those for conventional antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of related compounds. The study found that certain derivatives inhibited proliferation in human lung cancer cell lines (A549 and H441) with IC50 values ranging from 100 nM to 500 nM, suggesting that modifications in substituent groups could enhance therapeutic efficacy while reducing cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step reactions. For example, analogous compounds like 3-Bromo-5-(2,6-difluorobenzyl)pyridin-2(1H)-one are synthesized via sequential bromination and benzylation. Key steps include:

  • Bromination : Using bromine sources like NN-bromosuccinimide (NBS) in chloroform under reflux conditions .
  • Benzylation : Reaction with 2-fluorobenzyl bromide in anhydrous DMF using a base like sodium hydride to facilitate substitution . Optimization requires strict control of solvent polarity, temperature, and stoichiometry to avoid side reactions (e.g., over-bromination or decomposition). Yield improvements (>70%) are achievable via chromatographic purification and recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • NMR : The 1H^1H NMR spectrum will show distinct aromatic splitting patterns due to the 2-fluorobenzyl group (e.g., doublets for fluorine-coupled protons) and a downfield shift for the pyridinone carbonyl proton (~δ 165 ppm in 13C^{13}C) .
  • IR : A strong carbonyl stretch (~1680 cm1^{-1}) and C-F vibrations (~1200 cm1^{-1}) are diagnostic .
  • MS : The molecular ion peak at m/zm/z 295 (C12_{12}H8_{8}BrFNO+^+) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) confirm the structure .

Q. What preliminary biological screening methods are suitable for evaluating this compound’s activity?

Initial screening often targets kinase inhibition (e.g., FGFR) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. For example, compound 4h (a structural analog) showed potent FGFR inhibition (IC50_{50} < 100 nM) via competitive binding assays . Cell-based assays (e.g., MTT for cytotoxicity) in cancer cell lines (e.g., HeLa or MCF-7) can further validate activity .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C3) impact the compound’s reactivity and biological activity?

Comparative studies of analogs reveal:

  • Bromine position : C5 substitution enhances electrophilic aromatic substitution (EAS) reactivity compared to C3 due to resonance stabilization of the intermediate .
  • Biological impact : Bromine at C5 in pyridin-2(1H)-ones increases steric hindrance, altering binding to kinases like FGFR. For instance, 5-bromo derivatives exhibit 3–5× higher inhibition than 3-bromo isomers .
  • Fluorobenzyl effects : The 2-fluorobenzyl group improves metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. What crystallographic strategies resolve structural ambiguities in halogenated pyridin-2(1H)-ones?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
  • Refinement : SHELXL’s constraints for disordered halogen atoms (Br, F) improve accuracy. For example, SHELX refinement of similar compounds achieved R-factors < 5% . Challenges include twinning in polar solvents; using non-polar solvents (e.g., hexane) during crystallization mitigates this .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity validation : HPLC-MS (>98% purity) ensures activity correlates with the target compound and not side products .
  • Meta-analysis : Cross-reference with structurally validated analogs (e.g., 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one) to identify trends .

Q. What computational methods predict the compound’s binding modes to therapeutic targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions. For FGFR1:

  • Docking : The bromine atom occupies a hydrophobic pocket, while the fluorobenzyl group forms π-π interactions with Phe489 .
  • MD : Simulations (>100 ns) assess binding stability; root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding . Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.